2-Hydroxy-4-oxopentanoic acid

Descripción general

Descripción

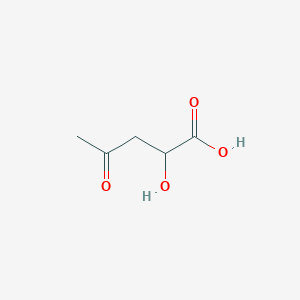

2-Hydroxy-4-oxopentanoic acid, also known as 4-hydroxy-2-oxopentanoic acid, is a chemical compound with the molecular formula C5H8O4. It is a secondary alcohol and an alpha-keto acid. This compound is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase and is degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-oxopentanoic acid can be synthesized through various methods. One common method involves the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase . Another method involves the reversible dehydration of 2-oxopent-4-enoate by 2-oxopent-4-enoate hydratase .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic processes due to their specificity and efficiency. The use of biocatalysts such as 4-oxalocrotonate decarboxylase and 2-oxopent-4-enoate hydratase is common in large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-4-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-oxopentanoic acid.

Reduction: Reduction reactions can convert it to 2-hydroxy-4-pentanoic acid.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

Oxidation: 2-Oxopentanoic acid.

Reduction: 2-Hydroxy-4-pentanoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Hydroxy-4-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: This compound is studied for its role in metabolic pathways, particularly in the degradation of amino acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.

Mecanismo De Acción

The mechanism of action of 2-hydroxy-4-oxopentanoic acid involves its role in metabolic pathways. It is formed by the decarboxylation of 4-oxalocrotonate and is further degraded by 4-hydroxy-2-oxovalerate aldolase to form acetaldehyde and pyruvate . These reactions are crucial in the metabolism of certain amino acids and play a role in energy production.

Comparación Con Compuestos Similares

- 4-Hydroxy-2-oxovaleric acid

- 4-Hydroxy-2-ketovaleric acid

- 4-Hydroxy-2-oxovalerate

Comparison: 2-Hydroxy-4-oxopentanoic acid is unique due to its specific formation and degradation pathways. While similar compounds like 4-hydroxy-2-oxovaleric acid share some structural similarities, the specific enzymes involved in their metabolism and the resulting products can differ. This uniqueness makes this compound a valuable compound for studying specific metabolic pathways and reactions .

Actividad Biológica

2-Hydroxy-4-oxopentanoic acid (C5H8O4), also known as 4-hydroxy-2-oxopentanoic acid, is a compound that plays a significant role in various biological processes, particularly in metabolic pathways. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure

- Molecular Formula : C5H8O4

- Molecular Weight : 132.11 g/mol

- IUPAC Name : this compound

- CAS Number : 54031-97-9

Synthesis Methods

This compound can be synthesized through enzymatic processes, primarily involving the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase. This method is favored for its specificity and efficiency in industrial applications .

Key Reactions

The compound can undergo various chemical reactions:

- Oxidation to form 2-oxopentanoic acid.

- Reduction to yield 2-hydroxy-4-pentanoic acid.

- Substitution reactions where the hydroxyl group can be replaced by other functional groups.

Metabolic Role

This compound is involved in the degradation of amino acids and is a critical intermediate in metabolic pathways. It is formed from the decarboxylation of 4-oxalocrotonate and further degraded by 4-hydroxy-2-oxovalerate aldolase, leading to the production of acetaldehyde and pyruvate. This pathway highlights its importance in energy metabolism and biosynthesis .

Gene Regulation

Research indicates that this compound may act as a regulator of gene expression during growth and development. It has been linked to the regulation of retinoic acid levels, which are crucial for embryonic development and cellular differentiation. Excess levels of retinoic acid can lead to teratogenic effects, underscoring the significance of maintaining appropriate concentrations of this compound in biological systems .

Therapeutic Potential

Ongoing studies are investigating the therapeutic applications of this compound in treating metabolic disorders. Its role as an intermediate in various biochemical pathways suggests potential benefits in pharmacological contexts, particularly concerning diseases related to metabolism .

Case Study: Metabolic Disorders

A study focusing on metabolic pathways highlighted how alterations in the levels of this compound could impact amino acid degradation processes. This research emphasizes its potential as a biomarker for certain metabolic disorders, paving the way for future diagnostic applications.

Research Findings: Enzymatic Pathways

Research has demonstrated that specific enzymes, such as 4-hydroxy-2-oxovalerate aldolase, are crucial for the degradation of this compound. Understanding these enzymatic pathways provides insights into how metabolic dysregulation can occur and suggests targets for therapeutic intervention .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C5H8O4 | Intermediate in amino acid metabolism |

| 4-Hydroxy-2-Oxovaleric Acid | C5H8O3 | Related compound with different metabolic pathways |

| Levulinic Acid | C5H8O3 | Versatile synthetic intermediate with industrial uses |

This table illustrates how this compound compares with similar compounds, emphasizing its unique role in specific metabolic pathways .

Propiedades

IUPAC Name |

2-hydroxy-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSNVMMGKAPSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435556 | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54031-97-9 | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54031-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key reactions involving 2-(2-arylethyl)-2-hydroxy-4-oxopentanoic acid as a starting material for heterocycle synthesis?

A: 2-(2-Arylethyl)-2-hydroxy-4-oxopentanoic acid (1) serves as a versatile precursor for synthesizing various heterocyclic compounds. [, ]

- Dehydration to furanones: Treatment of 1 with hydrochloric acid and acetic acid leads to dehydration, yielding 3-(2-arylethyl)-5-hydroxy-5-methyl-2(5H)-furanones (4). [, ]

- Formation of pyridazin-3-ones: Both 1 and 4 readily react with hydrazine to produce pyridazin-3-ones (7), highlighting their utility in constructing six-membered nitrogen-containing heterocycles. [, ]

- Further derivatization of pyridazin-3-ones: The synthesized pyridazin-3-ones (specifically 3-chloropyridazines, 11) can be further derivatized:

- Reaction with semicarbazide yields s-triazolo[4,3-b]pyridazin-3-ones (12). [, ]

- Treatment with sodium azide provides tetrazolo[1,5-b]pyridazines (15). [, ]

- Reaction with phenylacetylhydrazine forms 3-benzyl-6-phenyl-8-(2-phenyl-ethyl)-s-triazolo[4,3-b]pyridazine (13) via the intermediate 14. Notably, 14 exhibits tautomeric equilibrium between enol-hydrazine and keto-hydrazine forms, as confirmed by 1H and 13C NMR spectroscopy. [, ]

Q2: What challenges were encountered during the synthesis of 3-alkoxy-pyridazines from 3-chloropyridazines?

A: Attempts to synthesize 3-alkoxy-pyridazines (18) by reacting 3-chloropyridazines (11) with sodium alkoxide did not yield the desired product. Instead, N-allyl compounds (17) were obtained, indicating a preference for N-alkylation over O-alkylation under these reaction conditions. [, ] This highlights the importance of carefully considering reaction conditions and potential side reactions when utilizing these compounds in synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.